N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C21H27N5O5S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[4-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H27N5O5S/c1-15(27)24-17-5-7-18(8-6-17)32(28,29)25-21-22-13-26(14-23-21)11-10-16-4-9-19(30-2)20(12-16)31-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,27)(H2,22,23,25) |
InChI Key |
XETKPIMJQZQCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxyphenethylamine with acetic anhydride to form an intermediate, which is then reacted with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide is a synthetic compound featuring a triazine ring, a sulfamoyl group, and a dimethoxyphenyl moiety. It has several applications in scientific research spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex molecules and as a reagent in chemical reactions.
- Biology This compound is studied for potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
- Industry this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation The compound can be oxidized to form sulfoxides or sulfones.
- Reduction Reduction reactions can convert the compound into amines or other reduced forms.
- Substitution The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are controlled to achieve the desired outcome. The major products depend on the specific reaction conditions and reagents used; oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s tetrahydrotriazine core distinguishes it from other acetamide derivatives. For example:
- Compound e (N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) contains a hexanamide backbone with amino and dimethylphenoxy substituents .
- FP1-12 derivatives () feature 1,2,4-triazol-5-yl sulfanyl groups linked to hydroxyacetamide, emphasizing heterocyclic diversity .
Substituent Impact on Bioactivity
- 3,4-Dimethoxyphenethyl group : This electron-rich aromatic substituent may enhance lipid solubility and membrane permeability compared to simpler phenyl or methylidene groups in FP1-12 derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Antiproliferative Potential: The triazine core and acetamide moiety in the target compound may mimic FP1-12 derivatives, which showed cytotoxicity against cancer cell lines via apoptosis induction .
- Enzyme Inhibition : The sulfamoyl group could confer inhibitory activity against carbonic anhydrases or proteases, similar to other sulfonamide drugs.
Biological Activity
N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N5O5S. It has a molecular weight of 453.53 g/mol and features a complex structure that includes a tetrahydro-triazine moiety and a sulfamoyl group. These structural components are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested on A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines.
- IC50 Values : The IC50 values were reported as follows:
- A431: 1.61 ± 1.92 µg/mL
- Jurkat: 1.98 ± 1.22 µg/mL
These values suggest that the compound has a potent inhibitory effect on cell proliferation.
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Bcl-2 Protein : Molecular dynamics simulations indicate that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts.
- Structure Activity Relationship (SAR) : The presence of specific functional groups in the compound enhances its cytotoxic activity.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary results indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study 1: Screening for Anticancer Compounds
A study published in 2019 identified this compound as a promising candidate through high-throughput screening of a drug library on multicellular spheroids. The results indicated that this compound could effectively inhibit tumor growth in a three-dimensional culture environment .
Case Study 2: Structure Activity Relationship Analysis
Research focusing on the structure activity relationship (SAR) revealed that modifications to the triazine ring and the sulfamoyl group significantly affect the biological activity of the compound. Substituents that enhance electron density at specific positions were found to correlate with increased potency against cancer cells .
Q & A
Q. How can early-career researchers gain proficiency in synthesizing complex acetamide derivatives?
- Methodology : Enroll in courses like CHEM 416: Practical Training in Chemical Biology Methods & Experimental Design, which combines hands-on synthesis with computational modeling . Mentorship programs (quarterly meetings with primary/secondary mentors) ensure skill development in advanced techniques (e.g., catalytic optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
